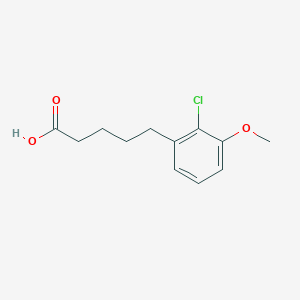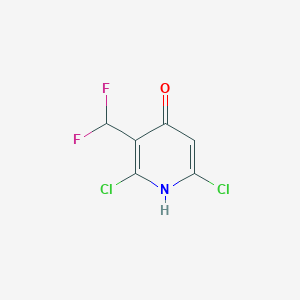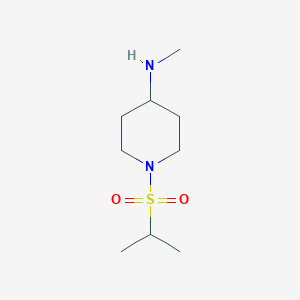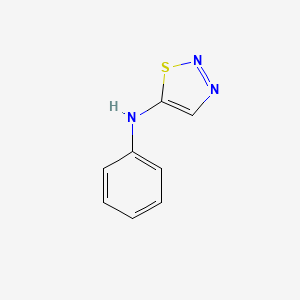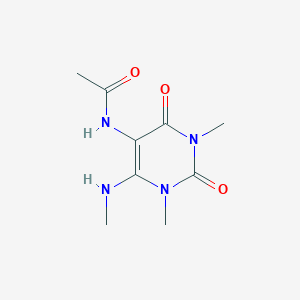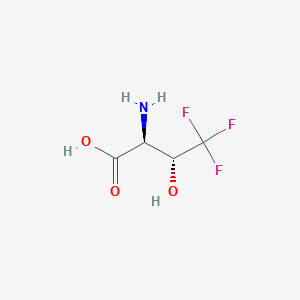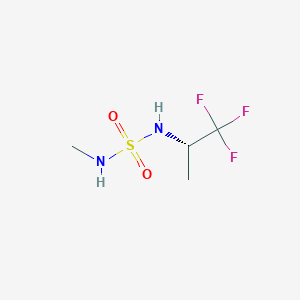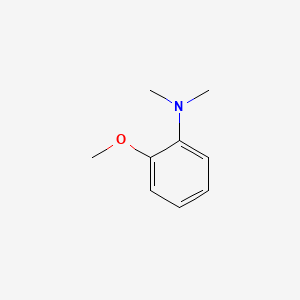![molecular formula C19H19ClN2O B13092870 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of indoline derivatives with piperidine under specific conditions. For instance, the reaction of indoline with benzyl chloride and piperidine in the presence of a base such as sodium hydride can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1’-Benzyl-1-tert-butyl-5-chlorospiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate: Similar in structure but with additional carboxylate groups.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: Another class of spirocyclic compounds with different heterocyclic components.
Uniqueness
1’-Benzyl-5-chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1'-benzyl-5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C19H19ClN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) |
InChI Key |
IHHAQFHLEXAYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
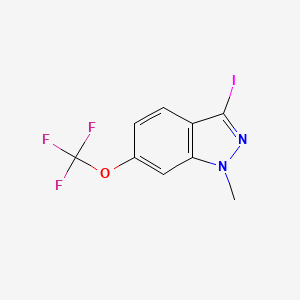
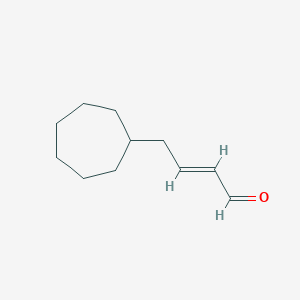
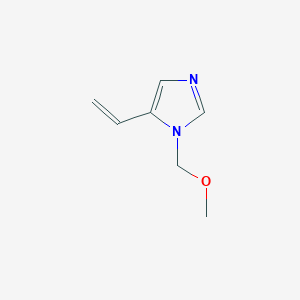
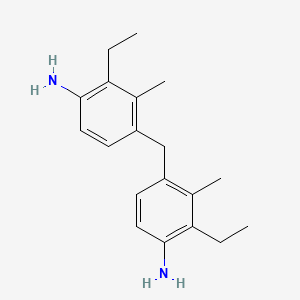
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
